2,3-Diaminopyridine-4-carboxylic acid

描述

Structural Characteristics and Nomenclature

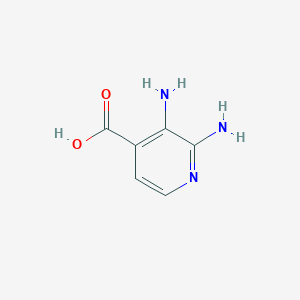

2,3-Diaminopyridine-4-carboxylic acid (C₆H₇N₃O₂) is a heterocyclic organic compound distinguished by its pyridine backbone substituted with two amino groups at positions 2 and 3 and a carboxylic acid group at position 4. Its systematic IUPAC name, This compound , reflects this substitution pattern. The molecular structure (Fig. 1) features a planar aromatic ring system with electron-donating amino groups and an electron-withdrawing carboxylic acid moiety, creating a unique electronic environment that influences its reactivity.

Key structural descriptors :

- Molecular formula : C₆H₇N₃O₂

- Molecular weight : 153.14 g/mol

- SMILES notation : C1=CN=C(C(=C1C(=O)O)N)N

- InChIKey : QTYLIRSPCVNTOI-UHFFFAOYSA-N

The compound’s crystalline form and solubility profile vary depending on its salt form, with the hydrochloride derivative (C₆H₈ClN₃O₂) being commonly used to enhance stability in synthetic applications.

Historical Development and Research Significance

The synthesis and study of this compound emerged from broader investigations into pyridine derivatives in the mid-20th century. Early work focused on reducing nitro-substituted pyridines to access diamino intermediates, a strategy still employed today. Its significance grew with the discovery of pyridine-based compounds in pharmaceuticals, agrochemicals, and materials science.

Milestones in research :

- Intermediate synthesis : Used in the production of antimicrobial and anticancer agents due to its ability to form stable coordination complexes.

- Heterocyclic chemistry : Serves as a precursor for imidazo[4,5-b]pyridines and pyrazole-carboxamides, which are critical in drug discovery.

- Biochemical studies : Explored for enzyme inhibition and receptor modulation, particularly in pathways involving amino acid metabolism.

Key Functional Groups and Reactivity Profile

The compound’s reactivity is governed by three functional groups: two primary amines and one carboxylic acid .

Amino Groups (-NH₂):

- Nucleophilic substitution : React with acyl chlorides or anhydrides to form amides.

- Coordination chemistry : Bind metal ions (e.g., Cu²⁺, Fe³⁺) to form chelates, enhancing catalytic activity in organic reactions.

- Condensation reactions : Participate in cyclization with carbonyl compounds to generate heterocycles (e.g., imidazoles).

Carboxylic Acid (-COOH):

- Esterification : Forms methyl or ethyl esters under acidic conditions, improving solubility in non-polar solvents.

- Amide formation : Couples with amines via carbodiimide-mediated reactions, useful in peptide mimic synthesis.

Table 1: Representative Reactions of this compound

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-Acetyl derivatives | Drug intermediate synthesis |

| Esterification | Methanol, H₂SO₄ | Methyl ester | Solubility modification |

| Cyclization | 2,3-Diaminopyridine, heat | Imidazo[4,5-b]pyridines | Anticancer agent precursors |

Mechanistic insights :

- The ortho-directing effect of the amino groups facilitates electrophilic substitution at position 4, while the carboxylic acid group stabilizes intermediates through resonance.

- In alkaline conditions, deprotonation of the carboxylic acid enhances nucleophilicity, enabling efficient coupling reactions.

属性

IUPAC Name |

2,3-diaminopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYLIRSPCVNTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of DAPCA derivatives in anticancer therapies. For instance, compounds derived from DAPCA have shown promise as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), both of which are critical in cancer cell survival and proliferation. One study demonstrated that certain DAPCA derivatives exhibited significant cytotoxic activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| DAPCA Derivative A | 0.082 | IAPs |

| DAPCA Derivative B | 0.500 | Mcl-1 |

Anti-inflammatory Properties

DAPCA has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory responses in human retinal pigment epithelial cells, showcasing their potential use in treating conditions like retinal ischemia . The mechanism involves modulation of transcription factors such as Nrf2 and NF-κB, which play significant roles in oxidative stress and inflammation.

Reaction Mechanisms

The reactivity of DAPCA allows it to serve as a precursor for synthesizing various heterocyclic compounds. For example, it can react with pyrazole derivatives to form 3H-imidazo[4,5-b]pyridine structures, which are known for their biological activities .

| Reaction | Yield (%) | Product |

|---|---|---|

| DAPCA + Pyrazole-3-carboxylic Acid | 69 | 1H-Pyrazole-3-carboxamide |

| DAPCA + Pyrazole-3-acid Chloride | 49 | 3H-Imidazo[4,5-b]pyridine derivative |

Polymer Synthesis

DAPCA can be utilized in the synthesis of polymers with enhanced properties. The incorporation of DAPCA into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Study: Anticancer Compound Development

In a recent study, researchers synthesized a series of DAPCA derivatives and evaluated their anticancer activity against breast cancer cells. The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study: Synthesis of Heterocycles

A systematic investigation into the reaction pathways involving DAPCA led to the discovery of several novel heterocycles with promising biological activities. The study provided detailed mechanistic insights into the formation of these compounds and their subsequent evaluation for pharmacological properties .

作用机制

The mechanism by which 2,3-diaminopyridine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 2,3-diaminopyridine-4-carboxylic acid, enabling functional and physicochemical comparisons:

Tabulated Comparison of Key Compounds

*Calculated based on elemental composition (C₆H₇N₃O₂).

Functional Group and Reactivity Differences

- Amino vs. Chloro/Methyl Groups: The 2,3-diamino substitution enhances hydrogen-bonding and nucleophilicity compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid, where chloro and methyl groups increase hydrophobicity and steric hindrance .

- Carboxylic Acid Positioning: The 4-carboxylic acid group in this compound mirrors that in pyrimidine-4-carboxylic acid, enabling similar metal-coordination behavior. However, the pyridine core (vs. pyrimidine) may reduce electron-deficient character, affecting redox activity .

生物活性

2,3-Diaminopyridine-4-carboxylic acid (DAPC) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 167.17 g/mol

- CAS Number : 1082930-45-7

The compound features a pyridine ring with two amino groups and a carboxylic acid functional group, which are critical for its biological activity.

Enzyme Inhibition

One of the notable biological activities of DAPC is its role as an inhibitor of specific enzymes. Research indicates that it can inhibit diaminopimelic acid epimerase (DAP-epimerase), an enzyme crucial for bacterial cell wall synthesis. This inhibition can lead to antibacterial effects, making DAPC a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have shown that derivatives of 2,3-diaminopyridine compounds exhibit significant anticancer properties. For instance, modifications of the DAPC structure have led to compounds that inhibit cancer cell proliferation through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

The following table summarizes some key findings related to DAPC's anticancer activity:

| Study | Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Study A | CDK2 Inhibition | 0.004 - 0.046 | CDK2 |

| Study B | Aurora B Inhibition | Not specified | Aurora B |

| Study C | Mcl-1 Inhibition | 8 | Mcl-1 |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of DAPC have revealed its potential in treating neurodegenerative diseases. The compound has been observed to modulate neurotransmitter systems, particularly by acting as a GABA receptor agonist, which may contribute to its neuroprotective properties .

The mechanisms underlying the biological activities of DAPC are multifaceted:

- Enzyme Inhibition : As mentioned earlier, DAPC inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound interacts with GABA receptors, influencing neuronal excitability and potentially providing therapeutic benefits in neurological disorders.

- Signal Transduction Pathways : DAPC may also affect various signaling pathways involved in inflammation and apoptosis, further enhancing its therapeutic profile .

Case Studies

Several case studies illustrate the biological significance of DAPC:

- Case Study 1 : A study demonstrated that DAPC derivatives effectively inhibited the growth of several cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Case Study 2 : Research on the neuroprotective effects of DAPC highlighted its ability to reduce oxidative stress markers in neuronal cultures, indicating a possible application in treating conditions like Alzheimer's disease .

准备方法

Hydrogenation of Nitro-Substituted Pyridine Derivatives

A common approach involves hydrogenation of 2,3-dinitropyridine derivatives to yield 2,3-diaminopyridine intermediates, which can be further functionalized to introduce the carboxylic acid at the 4-position.

Method Summary : Dissolve 2,3-dinitropyridine in an organic solvent (e.g., methylene dichloride, benzene, or toluene), add palladium on carbon catalyst, and introduce hydrogen gas under controlled temperature (50-60 °C) for 1-2 hours. After reaction, filter to remove catalyst and purify by extraction and distillation to obtain 2,3-diaminopyridine with high purity.

Advantages : Short reaction time, energy-efficient, reduced synthesis risk, and high purity product suitable for subsequent steps.

Amination of Halogenated Pyridine Precursors

An alternative synthetic route involves aminating 3-amino-2-halopyridine derivatives under ammonia pressure with a catalyst.

Process Details : React 3-amino-2-chloropyridine with aqueous ammonia in the presence of a catalyst at 100-150 °C and ammonia pressure of 1-5 kg/cm² for 7-10 hours. The crude 2,3-diaminopyridine is then extracted with ethyl acetate at 50-55 °C, concentrated, cooled, and filtered to yield the product with >99.5% purity and about 56% yield.

Purification : Ethyl acetate extraction and vacuum drying ensure high purity. The solvent is recycled to enhance sustainability.

Multi-Step Synthesis via Nitration, Amination, and Hydrogenation

This method is more elaborate and involves:

Step 1 : Nitration of 4-methoxypyridine with fuming nitric acid in concentrated sulfuric acid at controlled temperatures to produce 4-methoxy-3-nitropyridine.

Step 2 : Reaction of 4-methoxy-3-nitropyridine with strong ammonia water in an alcohol solvent under pressure (100-120 °C) to yield 4-amino-3-nitropyridine.

Step 3 : Catalytic hydrogenation of 4-amino-3-nitropyridine using palladium on carbon under hydrogen pressure (0.3-0.5 MPa) to produce 3,4-diaminopyridine.

Yields and Purity : The overall yield for the five-step process is approximately 45%, with the final product purity around 97.5%.

Solvents Used : Methanol, ethanol, isopropanol for amination; methanol for hydrogenation.

Reaction Times : Ammonia reaction 5-24 hours; hydrogenation 3 hours.

Safety and Environmental Notes : This method avoids hazardous reagents like phosphorus pentachloride, improving safety and environmental profile.

Data Table Summarizing Key Preparation Methods

Analytical and Purification Techniques

Filtration : Removal of palladium catalyst is critical to prevent contamination and clogging during filtration.

Extraction : Organic solvent extraction (ethyl acetate, methylene dichloride) is used to isolate the product from aqueous phases.

Drying : Vacuum drying at moderate temperatures (40-60 °C) ensures removal of residual solvents without decomposition.

Decolorization : Activated carbon treatment may be used to remove colored impurities.

Purity Confirmation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm product purity and structure.

Research Findings and Practical Considerations

The hydrogenation of nitro-substituted pyridines using palladium catalysts is a well-established and efficient method, balancing reaction time and product purity.

Amination under ammonia pressure with catalysts provides high purity but requires careful control of pressure and temperature to optimize yield.

Multi-step nitration and amination methods, while more complex, allow for precise functionalization and avoid hazardous reagents, enhancing safety.

Purification steps are crucial for obtaining high-purity 2,3-diaminopyridine derivatives, which are essential intermediates for subsequent carboxylation to yield 2,3-diaminopyridine-4-carboxylic acid.

No direct single-step preparation of this compound was found; rather, the compound is typically synthesized via functionalization of 2,3-diaminopyridine intermediates.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Diaminopyridine-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with amino groups under controlled pH and temperature. For example, intermediates like 2-aminopyridine derivatives are characterized using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Safety protocols for handling reactive intermediates (e.g., brominated precursors) must align with hazard guidelines for laboratory chemicals .

Q. How should researchers handle solubility challenges during purification?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) can be optimized using sonication or mild heating. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating pure fractions. Analytical HPLC with UV detection at 254 nm ensures purity ≥95%, as validated in studies on structurally similar pyridine-carboxylic acids .

Q. What safety precautions are critical when working with this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound’s reactivity with amines or carbonyl groups necessitates inert atmospheres (N₂/Ar) during synthesis. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives for antimicrobial activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to microbial targets like DNA gyrase. For pyridine-carboxylic acid derivatives, prioritize hydrogen bonding with active-site residues (e.g., Asp73 in E. coli gyrase). Validate predictions with in vitro MIC assays against Gram-positive/negative strains .

Q. How to resolve contradictions in NMR spectral data for structurally similar analogs?

- Methodological Answer : Overlapping peaks in ¹H NMR (e.g., aromatic protons) can be deconvoluted using 2D techniques like COSY or HSQC. For example, in a study on pyridinium salts, ¹³C NMR confirmed regioselective carboxylation by distinguishing C-4 vs. C-2 chemical shifts (δ ~165–170 ppm for COOH) .

Q. What strategies mitigate side reactions during functionalization of the diamine group?

- Methodological Answer : Protect the diamine group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) before introducing substituents. Kinetic studies using LC-MS can track competing pathways (e.g., oxidation vs. acylation). Optimize reaction stoichiometry (1:1.2 molar ratio) to minimize byproducts .

Q. How to evaluate the compound’s potential as a metal-chelating agent in catalysis?

- Methodological Answer : Conduct UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to measure chelation stability constants (log K). X-ray crystallography of metal complexes (e.g., Cu-pyridine carboxylate) reveals coordination geometry, as demonstrated in supramolecular chemistry studies .

Q. What in vitro assays are suitable for assessing cytotoxicity in cancer drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。